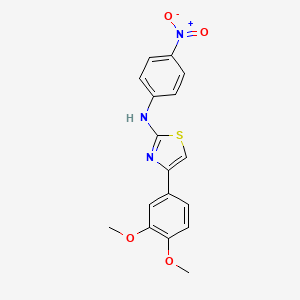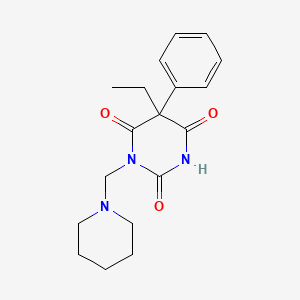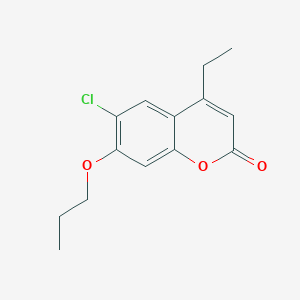
4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine, also known as DNTT, is a thiazole derivative that has attracted attention in scientific research due to its potential applications in various fields. DNTT has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Applications De Recherche Scientifique
4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been evaluated for its anticancer activity against different cancer cell lines. This compound has also been studied for its potential use as an inhibitor of protein kinase CK2, which is involved in various diseases, including cancer. In material science, this compound has been investigated for its use in organic electronics, such as organic field-effect transistors and solar cells. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has been studied to understand its biochemical and physiological effects. This compound has been shown to inhibit CK2 activity by binding to the ATP-binding site of the enzyme. This inhibition leads to the suppression of cell proliferation and induces apoptosis in cancer cells. In material science, this compound has been shown to exhibit high charge mobility and stability, making it a potential candidate for use in organic electronics.
Biochemical and Physiological Effects
This compound has been shown to exhibit anticancer activity against different cancer cell lines. This compound has also been shown to induce apoptosis in cancer cells by inhibiting CK2 activity. In addition, this compound has been shown to exhibit high charge mobility and stability, making it a potential candidate for use in organic electronics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine is its potential use as an anticancer agent and inhibitor of CK2 activity. This compound has also been shown to exhibit high charge mobility and stability, making it a potential candidate for use in organic electronics. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine. One direction is the further investigation of its potential use as an anticancer agent and inhibitor of CK2 activity. Another direction is the exploration of its use in organic electronics, such as organic field-effect transistors and solar cells. Additionally, further studies can be conducted to improve the solubility of this compound in water, which can enhance its potential use in certain experiments.
Conclusion
In conclusion, this compound is a thiazole derivative that has potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. This compound has been shown to exhibit anticancer activity against different cancer cell lines and has potential use as an inhibitor of CK2 activity. This compound has also been shown to exhibit high charge mobility and stability, making it a potential candidate for use in organic electronics. However, the low solubility of this compound in water can limit its use in certain experiments. There are several future directions for the study of this compound, including the investigation of its potential use as an anticancer agent and inhibitor of CK2 activity, exploration of its use in organic electronics, and improvement of its solubility in water.
Méthodes De Synthèse
The synthesis of 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine has been achieved using different methods, including the condensation reaction of 3,4-dimethoxyaniline and 4-nitrobenzaldehyde followed by cyclization with Lawesson's reagent. Another method involves the reaction of 3,4-dimethoxyaniline and 4-nitrobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The product obtained is then cyclized with phosphorus pentoxide to yield this compound.
Propriétés
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-23-15-8-3-11(9-16(15)24-2)14-10-25-17(19-14)18-12-4-6-13(7-5-12)20(21)22/h3-10H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXRTRWFWXDJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5158963.png)
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis{N-[2-(trifluoromethyl)phenyl]acetamide}](/img/structure/B5158970.png)
![3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5158983.png)

![5-(3,4-dimethylphenyl)-3-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158991.png)
![methyl 2-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B5158993.png)
![8,8-dimethyl-10-({[4-(4-morpholinyl)phenyl]amino}methylene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5158999.png)
![2-[4-(hexyloxy)phenyl]-2-oxoethyl 2'-({[4-(hexyloxy)benzoyl]oxy}acetyl)-2-biphenylcarboxylate](/img/structure/B5159004.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5159009.png)
![2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol](/img/structure/B5159017.png)

![2-(4-methoxybenzoyl)-3-(4-methoxyphenyl)-6,6-dimethyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole](/img/structure/B5159039.png)

![7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5159055.png)